sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfinic acid group (RSO2H) and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the reaction of tert-butyl chloroformate with an appropriate amine to introduce the Boc protecting groupThe reaction conditions often include the use of bases such as sodium hydroxide or sodium carbonate to facilitate the formation of the sulfinic acid salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves its reactivity as a sulfinic acid derivative. The sulfinic acid group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate include other sulfinic acid derivatives and Boc-protected amino acids. Examples include:
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Boc-protected alanine
Uniqueness
The uniqueness of this compound lies in its combination of the Boc protecting group and the sulfinic acid group. This combination provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organosulfur compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C8H16NNaO4S |
---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
sodium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI-Schlüssel |
JPKQHDQVRHTSLM-RGMNGODLSA-M |
Isomerische SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.